1-Ethyl-1-methylpyrrolidinium bromide
Overview
Description
1-Ethyl-1-methylpyrrolidinium bromide is an ionic liquid with the chemical formula C7H16BrN. It is known for its unique properties, including high thermal stability and low volatility. This compound is commonly used in various industrial and scientific applications, particularly as a bromine-sequestering agent in zinc/bromine redox flow batteries .
Mechanism of Action
Target of Action
1-Ethyl-1-methylpyrrolidinium bromide is an ionic liquid It is known to interact with various chemical reactions as a catalyst or solvent .
Mode of Action
The compound interacts with its targets primarily through its ionic nature . As an ionic liquid, it can facilitate various chemical reactions by providing a medium for the reactants to interact more efficiently .
Biochemical Pathways
It has been used as a co-catalyst during the cycloaddition of co2 with different epoxides to form cyclic carbonates in the presence of a nona-vacant keggin-type tricarbonyl rhenium derivative catalyst .
Pharmacokinetics
As an ionic liquid, it is expected to have low volatility and high thermal stability . These properties could potentially influence its bioavailability, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its application. In the context of its use as a co-catalyst, it facilitates the formation of cyclic carbonates from CO2 and epoxides .
Biochemical Analysis
Biochemical Properties
1-Ethyl-1-methylpyrrolidinium bromide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a co-catalyst during the cycloaddition of carbon dioxide with different epoxides to form cyclic carbonates in the presence of a nona-vacant Keggin-type tricarbonyl rhenium derivative catalyst . Additionally, this compound can be used in the preparation of 1-ethyl-1-methylpyrrolidinium lactate, a potential solvent for the separation of hexan-1-ene from hexane . These interactions highlight the compound’s versatility and its potential to facilitate various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the nucleation overpotential of zinc electrodeposition and stripping, which can impact cellular redox states . Furthermore, this compound’s role as a bromine-sequestering agent suggests that it may interact with cellular components involved in oxidative stress responses . These effects underscore the compound’s potential to modulate cellular functions in various contexts.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary actions of this compound is its ability to bind with biomolecules, thereby influencing their activity. For example, it can act as an enzyme inhibitor or activator, depending on the specific biochemical context . Additionally, this compound has been shown to alter gene expression patterns, which can lead to changes in cellular behavior . These molecular interactions provide a deeper understanding of how this compound can influence various biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, making it suitable for extended experimental use . Its degradation products and their potential impact on cellular processes are areas that require further investigation. Long-term studies in both in vitro and in vivo settings are essential to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to facilitate specific biochemical reactions without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Understanding the threshold effects and potential toxicity of this compound is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels, thereby modulating cellular metabolism . For instance, its role as a co-catalyst in the cycloaddition of carbon dioxide with epoxides suggests that it may participate in carbon metabolism pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound is known to interact with various transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s bioavailability and its overall impact on cellular processes. Detailed studies on the transport and distribution mechanisms of this compound are essential for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the factors that influence the subcellular localization of this compound is crucial for elucidating its precise biochemical roles and optimizing its use in research settings.
Preparation Methods
1-Ethyl-1-methylpyrrolidinium bromide can be synthesized through the reaction of N-methylpyrrolidine with bromoethane. The reaction typically occurs under controlled conditions to ensure high yield and purity . The general reaction is as follows:
N-methylpyrrolidine+bromoethane→1-Ethyl-1-methylpyrrolidinium bromide
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .
Chemical Reactions Analysis
1-Ethyl-1-methylpyrrolidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with different halides to form corresponding ionic liquids.
Cycloaddition Reactions: It acts as a co-catalyst in the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates.
Common reagents used in these reactions include halides and epoxides, with conditions often involving moderate temperatures and the presence of catalysts. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-1-methylpyrrolidinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions.
Biology: Its ionic nature makes it useful in the study of biological membranes and ion transport.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable ionic complexes.
Industry: Apart from its use in redox flow batteries, it is also employed in the separation of hydrocarbons and as a co-catalyst in polymerization reactions
Comparison with Similar Compounds
1-Ethyl-1-methylpyrrolidinium bromide can be compared with other similar ionic liquids, such as:
- 1-Butyl-1-methylpyrrolidinium bromide
- 1-Ethyl-3-methylimidazolium bromide
- 1-Butyl-1-methylpyrrolidinium chloride
Compared to these compounds, this compound offers unique advantages in terms of thermal stability and specific applications in redox flow batteries .
Properties
IUPAC Name |
1-ethyl-1-methylpyrrolidin-1-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N.BrH/c1-3-8(2)6-4-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJQQUGSPDBDRM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049347 | |
Record name | 1-Ethyl-1-methylpyrrolidinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69227-51-6 | |
Record name | N-Ethyl-N-methylpyrrolidinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69227-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidinium, 1-ethyl-1-methyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolidinium, 1-ethyl-1-methyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Ethyl-1-methylpyrrolidinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1-methylpyrrolidinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Ethyl-1-methylpyrrolidinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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